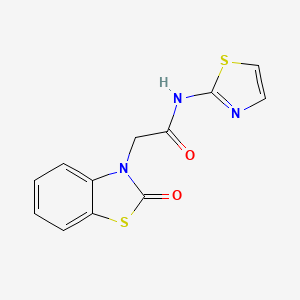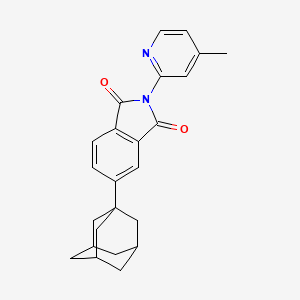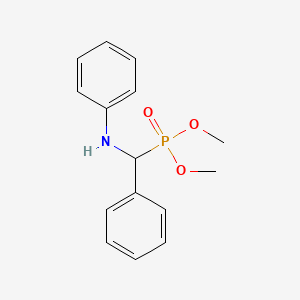![molecular formula C27H22BrNO5 B15024535 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024535.png)
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes bromine, hydroxyl, and methoxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methoxyphenol: Shares the bromine and methoxy functional groups but lacks the complex chromeno-pyrrole core.
2-Hydroxy-4-methoxyacetophenone: Contains similar hydroxyl and methoxy groups but has a simpler structure.
Uniqueness
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C27H22BrNO5 |
|---|---|
Poids moléculaire |
520.4 g/mol |
Nom IUPAC |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22BrNO5/c1-14-4-7-16(8-5-14)13-29-23(17-11-19(28)25(31)21(12-17)33-3)22-24(30)18-10-15(2)6-9-20(18)34-26(22)27(29)32/h4-12,23,31H,13H2,1-3H3 |
Clé InChI |
NTAIKMADRRWLLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=C(C(=C5)Br)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline](/img/structure/B15024452.png)

![2-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B15024463.png)
![5-(Furan-2-yl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15024468.png)
![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-chloroacetamide](/img/structure/B15024476.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B15024492.png)
![2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine](/img/structure/B15024498.png)
![8-ethoxy-1,3-dimethyl-2-(3-nitrophenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B15024501.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15024504.png)
![cyclopropyl(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methanone](/img/structure/B15024521.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate](/img/structure/B15024532.png)

![2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B15024545.png)
